N-2-Benzyloxyphenyl alpha-Benzilidene-d5 Isobutyrylacetamide
Overview
Description
A deuterated interme
Scientific Research Applications
Stereoselective Synthesis and Functionalization
The compound "N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide" has been explored for its potential as a β-lactam surrogate in the stereoselective synthesis of α-amino acids. These acids are of interest due to their structural resemblance to β-lactams, which are critical components in many antibiotics. The research outlines a detailed synthesis process for these compounds, highlighting their significance in the development of novel pharmaceuticals (Shustov, Chandler, & Wolfe, 2005).
Solubility Measurement and Prediction
The solubility of active pharmaceutical ingredients, including compounds like "N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide," has been measured and compared with predicted data. This research is crucial for understanding the solubility behavior of such compounds in various solvents, aiding in the formulation of effective and stable pharmaceutical products (Hahnenkamp, Graubner, & Gmehling, 2010).
Synthesis and Antimicrobial Activities
The compound has been involved in the synthesis of novel N-(aryl)-2-(phenylselanyl)acetamides, which were tested for their antimicrobial and antifungal activities. Some derivatives exhibited significant activities, underlining the potential of this compound in developing new antimicrobial agents (Yıldırır, Yavuz, Özkan, & Gürel, 2016).
Antioxidant and Antitumor Activities
The compound has been used in the synthesis of nitrogen heterocycles, which were subsequently evaluated for their antioxidant and antitumor activities. This highlights the potential therapeutic applications of these derivatives in treating various diseases and conditions (El-Moneim, El‐Deen, & El-Fattah, 2011).
Dopamine D1/D5 Receptor Antagonists
The compound has been explored as a phenol bioisosteric analogue in the design of dopamine D1/D5 receptor antagonists. These compounds have shown improved pharmacokinetics over classical benzazepine antagonists and have potential applications in treating a variety of diseases, including schizophrenia, cocaine addiction, and obesity (Wu et al., 2005).
Mechanism of Action
Target of Action
The primary target of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the biosynthesis of cholesterol, a vital component of cell membranes.
Mode of Action
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL (low-density lipoprotein) in the bloodstream and internalize it, further reducing the level of circulating LDL cholesterol .
Pharmacokinetics
Deuterated drugs generally exhibit improved metabolic stability, which can lead to enhanced bioavailability .
Result of Action
The overall effect of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide’s action is a reduction in both intracellular and circulating levels of LDL cholesterol . This can help prevent the buildup of cholesterol in the arteries, reducing the risk of atherosclerosis and associated cardiovascular diseases .
Properties
IUPAC Name |
4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/i3D,5D,6D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNXUUBLQLMXRU-YKDUNGBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C(C(=O)C(C)C)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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